molecular formula C14H21N3O3 B1305344 N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide CAS No. 5003-66-7

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide

Cat. No.: B1305344
CAS No.: 5003-66-7
M. Wt: 279.33 g/mol
InChI Key: KWDZANYBUJTIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide: is a chemical compound characterized by the presence of a hydrazinyl group, a hexyl chain, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and extending the chain through nucleophilic substitution reactions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the hexyl chain with hydrazine under controlled conditions.

    Coupling with 2-Methoxybenzamide: The final step involves coupling the hydrazinyl-hexyl intermediate with 2-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazides or amines, depending on the reducing agent and conditions used.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Azides or nitroso derivatives.

    Reduction: Hydrazides or primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its role as an enzyme inhibitor or a ligand for receptor studies.

Medicine: The compound is explored for its potential therapeutic applications, such as anticancer or antimicrobial agents, due to its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings with specific functional properties.

Mechanism of Action

The mechanism of action of N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the benzamide moiety can interact with receptor sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    N-(6-hydrazinyl-6-oxohexyl)benzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-methoxybenzohydrazide: Contains the methoxybenzamide moiety but lacks the hexyl chain, leading to different physical and chemical properties.

Uniqueness: N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide is unique due to the combination of the hydrazinyl group, hexyl chain, and methoxybenzamide moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(6-hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-20-12-8-5-4-7-11(12)14(19)16-10-6-2-3-9-13(18)17-15/h4-5,7-8H,2-3,6,9-10,15H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZANYBUJTIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389249
Record name N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5003-66-7
Record name N-(6-Hydrazinyl-6-oxohexyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.